molecular formula C17H22ClN5OS B2391206 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215574-56-3

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2391206
CAS No.: 1215574-56-3
M. Wt: 379.91
InChI Key: SREFBHWLTWTZDA-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Introduction of the dimethylaminoethyl group: This step often involves the alkylation of the benzo[d]thiazole intermediate with a dimethylaminoethyl halide.

    Construction of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

    Coupling of the intermediates: The final step involves coupling the benzo[d]thiazole and pyrazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.

    Reduction: Reduction reactions can occur at various sites, including the nitrogen atoms in the dimethylaminoethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxamide
  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

The unique combination of the benzo[d]thiazole, dimethylaminoethyl, and pyrazole moieties in N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS.ClH/c1-12-11-14(21(4)19-12)16(23)22(10-9-20(2)3)17-18-13-7-5-6-8-15(13)24-17;/h5-8,11H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREFBHWLTWTZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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